molecular formula C8H7FO3 B146667 2-Fluoro-3-methoxybenzoic acid CAS No. 137654-20-7

2-Fluoro-3-methoxybenzoic acid

Cat. No. B146667
M. Wt: 170.14 g/mol
InChI Key: AVGWCJLTQZQLCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzoic acid is a chemical compound that is part of the benzoic acid family, characterized by a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione, a compound with a fluorinated aromatic ring similar to 2-fluoro-3-methoxybenzoic acid, was achieved using dicyclohexyl carbodiimide as a coupling agent, which suggests potential methodologies for synthesizing 2-fluoro-3-methoxybenzoic acid derivatives . Additionally, the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through Fries rearrangement indicates a possible route for the synthesis of compounds with similar substitution patterns .

Molecular Structure Analysis

The molecular structure of fluorine-substituted compounds can significantly influence their chemical properties and biological activities. For example, the crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were analyzed, revealing the importance of fluorine positioning on the aromatic ring for the formation of hydrogen bonds and 3D networks . This insight can be extrapolated to the structural analysis of 2-fluoro-3-methoxybenzoic acid, where the position of the fluorine and methoxy groups would affect its molecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds is a key area of interest. The versatile use of 2-fluoroacrylic building blocks for synthesizing various fluorinated heterocyclic compounds demonstrates the potential for 2-fluoro-3-methoxybenzoic acid to undergo similar reactions to produce a range of heterocyclic structures . Moreover, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds further underscores the reactivity of such compounds in forming diverse heterocyclic libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct due to the presence of the electronegative fluorine atom. For instance, the anti-inflammatory activity of fluorine-substituted benzo[h]quinazolin-2-amine derivatives was found to be enhanced compared to their non-fluorinated counterparts, suggesting that the introduction of a fluorine atom can improve biological activity . This could imply that 2-fluoro-3-methoxybenzoic acid may also exhibit unique physical and chemical properties that could be beneficial in pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Properties

Directed Ortho-Metalation 2-Fluoro-3-methoxybenzoic acid has been utilized in the directed ortho-metalation of unprotected benzoic acids. This method allows the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the utility of 2-fluoro-3-methoxybenzoic acid in synthesizing compounds like lunularic acid (Nguyen et al., 2006).

Metabolism in Microorganisms The compound has been studied for its metabolic properties in microorganisms. For instance, Syntrophus aciditrophicus demonstrated the ability to transform 2-fluoro-3-methoxybenzoic acid through reductive dehalogenation, indicating a potential for bioremediation applications (Mouttaki et al., 2008).

Applications in Material Science

Metal-Organic Frameworks (MOFs) 2-Fluoro-3-methoxybenzoic acid is used in the synthesis of rare-earth metal-organic frameworks (MOFs), specifically in the preparation of clusters. This application is crucial as it opens the possibility of creating MOFs with unique structural and functional properties (Vizuet et al., 2021).

Biodegradation Studies

Fluorobenzoate Biodegradation Studies on the biodegradation of fluorobenzoates, including compounds similar to 2-fluoro-3-methoxybenzoic acid, have provided insights into the microbial pathways involved in breaking down such complex organic compounds. This is particularly important for understanding environmental bioremediation processes (Boersma et al., 2004).

Fluorescence and Optical Studies

Fluorescent Probes Derivatives of 2-fluoro-3-methoxybenzoic acid have been explored for their potential in creating fluorescent probes. These probes are sensitive to changes in pH and can selectively sense specific metal cations, making them valuable tools in chemical and biological sensing applications (Tanaka et al., 2001).

Optical Absorption and Spectral Shifts The fluorinated liquid crystals derived from 2-fluoro-3-methoxybenzoic acid have been studied for their optical absorption behavior and spectral shifts in the ultraviolet region. Understanding these properties is crucial for developing applications in display technologies and optical devices (Praveen & Ojha, 2014).

Safety And Hazards

“2-Fluoro-3-methoxybenzoic acid” is considered hazardous. It may cause skin irritation and serious eye irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGWCJLTQZQLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392058
Record name 2-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzoic acid

CAS RN

137654-20-7
Record name 2-Fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

A suspension of 2-fluoro-3-hydroxybenzoic acid (12.0 g, 76.9 mmol) and potassium carbonate (23.4 g, 169 mmol) in acetone (154 mL) was stirred at ambient temperature for 1 hour. To the mixture was added dimethyl sulfate (21.8 mL, 231 mmol) and the mixture stirred at ambient temperature for 30 minutes then heated at reflux for 4 hours. The mixture was cooled to ambient temperature, filtered and concentrated under reduced pressure. The residue was dissolved in anhydrous THF (154 mL) and the solution cooled to 0° C. in an ice bath. To this solution was added LiOH—H2O (12.9 g, 307 mmol) followed by water (30 mL) and the resulting mixture stirred at ambient temperature for 3 hours. The mixture was concentrated under reduced pressure and the residue partitioned between water and ethyl acetate and the layers separated. The aqueous layer was acidified with 1N HCl solution and extracted with ethyl acetate. The combined organic extracts were washed with brine and dried (MgSO4), filtered and concentrated under reduced pressure to afford 2-fluoro-3-methoxybenzoic acid (12.31 g, 94%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Pentamethylenediethylenetetramine (31.2 ml) was added to a solution of 2-fluoroanisole (15.0 g) in THF (450 ml). The reaction mixture was cooled to −78° C. and n-butyllithium (59.6 ml, 2.5M solution in hexanes) was added dropwise. Stirring was maintained for 2 h before the solution was added in a dropwise fashion to a flask containing solid carbon dioxide pellets. Upon complete addition (30 min) the mixture was allowed to warm to room temperature before removal of the volatiles in vacuo. The residue was dissolved in 10% sodium hydroxide solution (300 ml) and extracted with Et2O (3×). The aqueous was acidified to pH 1 with concentrated hydrochloric acid before extracting with DCM. The organics were washed with H2O, dried (MgSO4) and concentrated in vacuo to afford the subtitle compound as a yellow solid. Yield: 7.1 g.
[Compound]
Name
Pentamethylenediethylenetetramine
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
59.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of potassium tert-butoxide (30.80 g, 274 mmol) and anhydrous tetrahydrofuran (300 mL) was cooled to -78° C. and treated with a 1.6M solution of n-butyllithium (172 mL, 275 mmol) in hexanes. After stirring for 15 minutes, 2-fluoroanisole (31.35 g, 248 mmol) was added and the reaction was stirred an additional 1.8 hours. The reaction was poured into a 2 L Erlenmeyer flask containing dry ice and warmed to room temperature. Water (250 mL) was added and after extracting with ether (160 mL), the aqueous layer was acidified with concentrated hydrochloric acid, and filtered to give 2-fluoro-3-methoxybenzoic acid (21.43 g, 51%) as a yellow solid: mp 155°-160° C.; 1H NMR (acetone-d6) 300 MHz 7.46 (ddd, J=6.0 Hz J=1.8 Hz J=1.4 Hz, 1H) 7.36 (dt, J=1.6 Hz J=8.1 Hz, 1H) 7.20 (dt, J=1.4 Hz J=8.1 Hz, 1H) 3.92 (s, 3H); 19F NMR (acetone-d6) 300 MHz -134.04 (m). Mass spectrum: M+H=171.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
31.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
MC Pirrung, K Park, LN Tumey - Journal of Combinatorial …, 2002 - ACS Publications
… This compound was synthesized from 2-fluoro-3-methoxybenzoic acid as white crystals (94%) according to the general procedure C. R f = 0.14 (1:4, EtOAc/hexane); IR (thin film) 3322, …
Number of citations: 35 pubs.acs.org
Q Wang, E Lucien, A Hashimoto… - Journal of medicinal …, 2007 - ACS Publications
… 4-Bromo-2-fluoro-3-methoxybenzoic Acid (13). LDA was formed by dropwise addition of n-BuLi (1.6 M in hexanes, 56.0 mL, 89.6 mmol) to a stirred solution of i-Pr 2 NH (13.7 mL, 96.9 …
Number of citations: 52 pubs.acs.org
JA Newby, DW Blaylock, PM Witt… - … Process Research & …, 2014 - ACS Publications
A flow reactor platform technology applicable to a broad range of low temperature chemistry is reported. The newly developed system captures the essence of running low temperature …
Number of citations: 55 pubs.acs.org
Z Guo, D Wu, YF Zhu, FC Tucci, CF Regan… - Bioorganic & medicinal …, 2005 - Elsevier
… Compound 4b was prepared in a similar manner from 2-fluoro-3-methoxyphenyl isocyanate prepared from 2-fluoro-3-methoxybenzoic acid via a Curtis reaction. Boc-protected α-amino …
Number of citations: 17 www.sciencedirect.com
BJ BRADBURY, M DESHPANDE, MJ PUCCI, Q WANG… - ic.gc.ca
La présente invention concerne des composés et des sels à activité antimicrobienne représentés par les formules (I) et (II). L'invention concerne également de nouveaux intermédiaires …
Number of citations: 2 www.ic.gc.ca
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
M Schlosser - Organometallics in Synthesis: A Manual, 1994 - Wiley Online Library
The cradle of polar organometallic chemistry stood some 150 years ago in Northern Hesse [1]. There, in 1831, Wöhler became a teacher at the newly founded Higher Industrial School (…
Number of citations: 27 onlinelibrary.wiley.com
SR Bertenshaw, JJ Talley, DJ Rogier… - Bioorganic & Medicinal …, 1996 - Elsevier
… 2-Fluoro-3-methoxybenzoic acid was synthesized in high yield by the procedure of Schlosser et. al.14 using n-BuLi and potassium tert-butoxide as base. Scheme 1= …
Number of citations: 52 www.sciencedirect.com
G Katsoulos, S Takagishi, M Schlosser - 1991 - infoscience.epfl.ch
… -9P (2-Fluoro-5-methoxybenzoic acid); 394-04-7P (5-Fluoro-2-methoxybenzoic acid); 106428-05-1P (3-Fluoro-2-methoxybenzoic acid); 137654-20-7P (2-Fluoro-3-methoxybenzoic acid…
Number of citations: 63 infoscience.epfl.ch

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